molecular formula C13H26O2 B077374 2,2-Dimethylundecanoic acid CAS No. 13005-29-3

2,2-Dimethylundecanoic acid

Cat. No.: B077374
CAS No.: 13005-29-3
M. Wt: 214.34 g/mol
InChI Key: OTOBIMFBDYITLZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylundecanoic acid can be synthesized through several methods. One common method involves the oxidation of 2,2-dimethylundecanal using an oxidizing agent such as potassium permanganate or chromium trioxide . Another method includes the carboxylation of a Grignard reagent derived from 2,2-dimethylundecane .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of its corresponding ester or amide derivatives. This process involves heating the ester or amide with a strong acid or base to yield the free carboxylic acid .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylundecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2-Dimethylundecanoic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Methylundecanoic acid
  • 2,6-Dimethylundecanoic acid
  • Undecanoic acid

Comparison: 2,2-Dimethylundecanoic acid is unique due to its branched structure, which imparts different physical and chemical properties compared to its linear counterparts. For example, its branched structure can lead to lower melting points and different solubility characteristics . This uniqueness makes it particularly useful in applications where specific physical properties are desired, such as in cosmetics and lubricants .

Properties

IUPAC Name

2,2-dimethylundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-11-13(2,3)12(14)15/h4-11H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOBIMFBDYITLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10949299
Record name 2,2-Dimethylundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10949299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26403-14-5
Record name Neotridecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026403145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethylundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10949299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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